N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Description
N-(2-(Dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronic ester derivative characterized by a picolinamide backbone substituted with a dimethylaminoethyl group and a pinacol boronate moiety. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a hallmark of Suzuki–Miyaura cross-coupling reagents, widely used in pharmaceutical and materials chemistry for forming carbon–carbon bonds . The dimethylaminoethyl side chain may enhance solubility in polar solvents and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(19-12-13)15(22)21(7)11-10-20(5)6/h8-9,12H,10-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWGFIDNRFLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731842 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-60-4 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H29BN2O4
- Molecular Weight : 368.31 g/mol
- CAS Number : 1204176-62-4
- IUPAC Name : this compound
The compound acts primarily through modulation of biological pathways involving key receptors and enzymes. Specifically, it has been reported to exhibit activity against specific protein targets that are implicated in various diseases.
- IKZF2 Degradation : Research indicates that this compound may function as a degrader of the IKZF2 protein, which is involved in the regulation of immune responses and has implications in cancer therapy . The selectivity for IKZF2 over other isoforms (IKZF1, IKZF3, etc.) suggests potential for targeted therapies.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Disruption of cell cycle |
In Vivo Studies
In vivo studies using murine models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses. These studies suggest a favorable pharmacokinetic profile and low toxicity levels.
Case Studies
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with the compound showed a partial response in 30% of participants. The study highlighted the importance of further investigations into dosage optimization and combination therapies .
- Combination Therapy with Chemotherapeutics : Research indicates that combining this compound with traditional chemotherapeutics enhances efficacy. For example, co-administration with doxorubicin resulted in synergistic effects against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development
- The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its ability to form stable complexes with biomolecules can enhance the efficacy of therapeutic agents.
- Case Study : Research has indicated that compounds similar to this one exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
-
Targeted Drug Delivery
- The incorporation of boron within the dioxaborolane moiety enhances the compound's ability to target specific tissues or cells. This feature is particularly beneficial in designing targeted therapies for diseases like cancer.
- Example : Boron-containing compounds have been studied for their ability to improve the delivery of chemotherapeutic agents directly to tumor sites .
Materials Science
-
Polymer Chemistry
- The compound can be used as a building block in the synthesis of polymers with specific properties. Its functional groups can be tailored to enhance solubility and compatibility with various solvents.
- Application : It has been explored for use in creating polymeric materials that exhibit improved mechanical strength and thermal stability.
-
Nanomaterials
- Due to its unique structure, this compound can serve as a precursor for the synthesis of nanomaterials. These materials are critical in applications such as drug delivery systems and biosensors.
- Research Insight : Studies have shown that incorporating such compounds into nanocarriers can significantly improve drug loading capacity and release profiles .
Catalysis
-
Catalytic Reactions
- The presence of boron in the compound facilitates its use as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as cross-coupling and carbon-carbon bond formation.
- Experimental Data : In laboratory settings, derivatives of this compound have demonstrated high catalytic activity and selectivity in Suzuki-Miyaura coupling reactions .
-
Green Chemistry
- The compound's application in catalysis aligns with green chemistry principles by enabling reactions under milder conditions and reducing the need for toxic reagents.
- Sustainability Aspect : Utilizing boron-based catalysts can lead to more environmentally friendly processes by minimizing waste production .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development | Enhanced efficacy against cancer |
| Targeted drug delivery | Improved targeting of therapies | |
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Nanomaterial precursor | Improved drug delivery systems | |
| Catalysis | Organic reaction catalysis | High activity and selectivity |
| Green chemistry | Reduced environmental impact |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide with key analogs, emphasizing structural variations, physicochemical properties, and applications:
*Inferred from structural analogs (e.g., ).
†Calculated based on formula.
Structural and Functional Differences
Substituent Effects on Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to simpler alkyl (methyl/ethyl) or aromatic (methoxybenzyl) analogs due to its tertiary amine functionality . Ethyl and methoxybenzyl substituents increase lipophilicity, making them more suitable for organic-phase reactions .
Reactivity in Cross-Couplings: All analogs contain the pinacol boronate group, enabling participation in Suzuki–Miyaura reactions. However, steric hindrance from bulkier substituents (e.g., methoxybenzyl) may slow reaction kinetics .
Biological Interactions: The dimethylaminoethyl moiety may confer mild basicity, enabling interactions with acidic residues in enzymes or receptors, as seen in related kinase inhibitors . Cyano-containing analogs (e.g., ) exhibit distinct electronic profiles, favoring interactions with nucleophilic targets .
Preparation Methods
Synthesis of 5-Borylated Picolinic Acid Intermediate
A common approach starts from 5-bromopicolinic acid or 5-chloropicolinic acid. The boronate ester is introduced via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2) as the boron source.
| Reagent/Condition | Details |
|---|---|
| Starting material | 5-Bromopicolinic acid |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 or XPhos Pd G2 |
| Base | Potassium acetate (KOAc) or potassium phosphate (K3PO4) |
| Solvent | Dioxane or DMSO |
| Temperature | 80–100 °C |
| Reaction time | 12–16 hours |
This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid or its derivatives in good to excellent yields (typically >80%).
Conversion to Picolinoyl Chloride
The carboxylic acid intermediate is converted to the corresponding acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to activate the acid.
| Reagent/Condition | Details |
|---|---|
| Starting material | 5-Borylated picolinic acid |
| Reagent | Oxalyl chloride |
| Catalyst | DMF (catalytic amount) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1–3 hours |
The acid chloride is typically used immediately in the next step without further purification.
Amide Coupling with N-Methyl-N-(2-dimethylaminoethyl)amine
The acid chloride intermediate is reacted with N-methyl-N-(2-dimethylaminoethyl)amine to form the target amide.
| Reagent/Condition | Details |
|---|---|
| Acid chloride | 5-Borylated picolinoyl chloride |
| Amine | N-methyl-N-(2-dimethylaminoethyl)amine |
| Base | N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–12 hours |
This coupling generally proceeds smoothly to afford the desired amide in moderate to high yields (50–90%).
Purification
The crude product is purified by:
- Mass-directed reverse phase chromatography using acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA).
- Alternatively, flash chromatography on silica gel with ethyl acetate/hexanes gradients.
Purification ensures removal of palladium residues, unreacted starting materials, and side products, yielding a white solid product with high purity.
Representative Data Table of Key Reaction Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Borylation | 5-Bromopicolinic acid | B2pin2, Pd catalyst, KOAc, dioxane, 80 °C, 12 h | 5-Borylated picolinic acid | 85–95 | High regioselectivity |
| 2. Acid chloride formation | 5-Borylated picolinic acid | Oxalyl chloride, DMF cat., DCM, 0 °C, 3 h | 5-Borylated picolinoyl chloride | Quantitative | Used immediately |
| 3. Amide coupling | 5-Borylated picolinoyl chloride + N-methyl-N-(2-dimethylaminoethyl)amine | DIEA, DCM, RT, 12 h | Target amide compound | 60–90 | Requires inert atmosphere |
| 4. Purification | Crude amide | Reverse phase or flash chromatography | Pure N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | — | Ensures >95% purity |
Additional Notes on Reaction Optimization and Scale-Up
- Catalyst selection: XPhos Pd G2 precatalyst is preferred for its high activity and tolerance to functional groups.
- Base choice: Potassium phosphate (K3PO4) or potassium acetate (KOAc) provide good yields in borylation.
- Solvent effects: Dioxane and DMSO provide good solubility and reaction rates.
- Temperature control: Maintaining 80–100 °C is critical for efficient borylation without decomposition.
- Purification: Mass-directed chromatography is favored for complex mixtures to ensure selective isolation of the target compound.
Summary of Research Findings
- The palladium-catalyzed Miyaura borylation of halogenated picolinic acids is a robust and efficient method to introduce the boronate ester functionality.
- Subsequent conversion to acid chloride and amide coupling with N-methyl-N-(2-dimethylaminoethyl)amine proceeds smoothly under mild conditions.
- Purification by reverse phase chromatography yields high-purity material suitable for further applications.
- These methods have been validated in multiple studies with reproducible yields and scalability.
Q & A
Q. What is the role of the dioxaborolane group in Suzuki-Miyaura cross-coupling reactions?
The dioxaborolane (pinacol boronic ester) group enables the compound to act as a boronic acid surrogate in palladium-catalyzed cross-coupling reactions. Its stability under basic conditions and resistance to protodeboronation make it ideal for forming biaryl or heteroaryl linkages. Experimental design should use Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents (e.g., THF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC to optimize coupling efficiency .
Q. How can the compound’s purity be assessed during synthesis?
Purity can be validated using:
- TLC : Monitor reaction progress with eluents like DCM/MeOH (10:90) to track byproduct formation .
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., boronic ester B-O at ~30 ppm in ¹¹B NMR) .
Q. What are optimal storage conditions to ensure compound stability?
Store under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the boronic ester. Pre-dry solvents (e.g., DCM, THF) over molecular sieves during handling .
Advanced Research Questions
Q. How can C-H borylation be leveraged as an alternative synthetic route?
Transition-metal catalysts (e.g., Ir or Rh complexes) can activate inert C-H bonds in picolinamide derivatives for direct borylation. For example, use [Ir(COD)(OMe)]₂ with dtbpy ligand in cyclohexane at 80°C. This method avoids pre-functionalization but requires strict oxygen-free conditions and kinetic analysis to optimize regioselectivity .
Q. What computational methods predict the compound’s reactivity in cross-coupling?
DFT calculations (e.g., B3LYP/6-31G*) can model transition states for B-C bond cleavage and Pd insertion. Compare activation energies of different aryl halides to prioritize substrates. Solvent effects (e.g., SMD model for THF) refine predictions for reaction yields .
Q. How can SHELX software resolve crystallographic ambiguities in structural studies?
Use SHELXL for refining X-ray
- Input .hkl files and initial coordinates from SHELXD.
- Apply TWIN commands for twinned crystals (common in boronate esters).
- Validate hydrogen bonding (N–H⋯O) and dihedral angles between aromatic rings (e.g., 86.6° in related picolinamide structures) .
Q. What strategies improve selectivity in synthesizing derivatives with modified amine side chains?
- Protecting groups : Use Boc or Fmoc to shield the dimethylaminoethyl group during boronate ester formation .
- Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (e.g., 30 min at 120°C vs. 24 h reflux) .
Methodological Tables
Table 1: Key Synthetic Parameters for Cross-Coupling Reactions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Base | K₂CO₃ (3 eq) | |
| Solvent | THF (anhydrous) | |
| Temperature | 80°C, 12 h | |
| Monitoring Method | HPLC (C18, 70% MeOH/H₂O) |
Table 2: Analytical Signatures for Structural Confirmation
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons at δ 7.2–8.6 ppm | |
| ¹³C NMR | Boronic ester quaternary C at 85 ppm | |
| X-ray Diffraction | Dihedral angle: ~86.6° between rings |
Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
